NHS-SS-Biotin
Descripción
Structure
2D Structure
Propiedades
Fórmula molecular |
C19H28N4O6S3 |
|---|---|
Peso molecular |
504.7 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethyldisulfanyl]propanoate |
InChI |
InChI=1S/C19H28N4O6S3/c24-14(4-2-1-3-13-18-12(11-30-13)21-19(28)22-18)20-8-10-32-31-9-7-17(27)29-23-15(25)5-6-16(23)26/h12-13,18H,1-11H2,(H,20,24)(H2,21,22,28) |
Clave InChI |
LBEDTGQHCFODEH-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1=O)OC(=O)CCSSCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 |
Origen del producto |
United States |
Methodological Paradigms for Protein Biotinylation with Nhs Ss Biotin
Optimization Strategies for Covalent Labeling
Achieving efficient and controlled biotinylation requires careful optimization of the labeling process. Key considerations include the reaction conditions, the stoichiometry of the reactants, and the management of competing side reactions like hydrolysis.
The reaction between the NHS ester of NHS-SS-Biotin and the primary amino groups (predominantly the ε-amine of lysine (B10760008) residues and the N-terminal α-amine) of a protein is highly dependent on the reaction environment. apexbt.comnih.gov Several parameters must be controlled to ensure efficient and specific labeling.
pH: The reaction is most efficient in a neutral to slightly basic pH range, typically between 7.2 and 8.5. proteochem.comsangon.com Primary amines must be in a deprotonated state to act as nucleophiles and attack the NHS ester. thermofisher.comnih.gov Lower pH values lead to protonation of the amines, reducing their reactivity, while excessively high pH levels significantly accelerate the hydrolysis of the NHS ester, which competes with the desired aminolysis reaction. nih.govmoleculardevices.com
Buffer Composition: It is critical to use buffers that are free of extraneous primary amines, such as Tris or glycine. nih.govsangon.comthermofisher.com These compounds will compete with the target protein for reaction with the this compound, reducing the labeling efficiency. thermofisher.com Phosphate-buffered saline (PBS) or borate (B1201080) buffers are commonly recommended. proteochem.comacs.org
Temperature and Incubation Time: The biotinylation reaction can be carried out under various temperature and time conditions. Common protocols suggest incubating the reaction for 30 to 60 minutes at room temperature or for 2 hours to overnight at 4°C. proteochem.comthermofisher.comthermofisher.com Lower temperatures can be beneficial for sensitive proteins and can help to minimize the competing hydrolysis reaction over longer incubation periods. nih.gov
| Parameter | Recommended Range/Condition | Rationale |
| pH | 7.2 - 8.5 | Ensures primary amines are deprotonated for nucleophilic attack while minimizing NHS-ester hydrolysis. proteochem.comsangon.comthermofisher.comnih.gov |
| Buffer System | Amine-free buffers (e.g., PBS, HEPES, Borate) | Prevents competition for the NHS-ester reagent from buffer components like Tris or glycine. nih.govthermofisher.com |
| Temperature | 4°C to 25°C (Room Temperature) | Reaction proceeds efficiently at room temperature; 4°C can be used for longer incubations or with sensitive proteins. proteochem.comthermofisher.com |
| Incubation Time | 30 - 120 minutes | Typically sufficient for achieving desired labeling at room temperature; longer times may be needed at 4°C. proteochem.comthermofisher.comthermofisher.com |
Table 1: Optimized Reaction Conditions for Protein Biotinylation with this compound.
The extent of biotinylation, or the number of biotin (B1667282) molecules incorporated per protein molecule, can be controlled by adjusting the molar ratio of this compound to the protein. sangon.comthermofisher.com This is a critical parameter, as insufficient labeling may lead to poor detection or capture, while excessive labeling could potentially compromise the protein's structure or function.
A molar excess of the biotinylation reagent is required to drive the reaction. The optimal ratio depends heavily on the protein's concentration and the number of available primary amines. nih.govthermofisher.com For a concentrated protein solution (e.g., 10 mg/mL), a lower molar excess is needed than for a dilute solution (e.g., 1-2 mg/mL) to achieve the same degree of labeling. proteochem.comthermofisher.com This is because the higher protein concentration favors the bimolecular labeling reaction over the competing unimolecular hydrolysis of the NHS ester. thermofisher.com
| Protein Concentration | Recommended Molar Excess (Biotin:Protein) | Expected Outcome (e.g., for IgG) |
| 10 mg/mL | ≥ 12-fold | 4-6 biotin molecules per antibody. thermofisher.comthermofisher.com |
| 2 mg/mL | ≥ 20-fold | 4-6 biotin molecules per antibody. thermofisher.comthermofisher.com |
| 1-10 mg/mL | 20-fold | Typically results in 4-6 biotin molecules per IgG. thermofisher.comthermofisher.com |
| 50-200 µg/mL | 50-fold | Typically results in 1-3 biotin molecules per antibody. fishersci.com |
Table 2: Guideline for Molar Ratios in this compound Labeling Reactions.
It is often recommended to perform pilot experiments with a range of molar ratios (e.g., 5:1, 10:1, 20:1, 50:1) to determine the optimal level of incorporation for a specific protein and application. nih.gov
The primary competing reaction in any NHS-ester-based conjugation is the hydrolysis of the ester group, which renders the reagent inactive. thermofisher.comlumiprobe.com The this compound reagent is moisture-sensitive and should be stored in a desiccated environment and allowed to equilibrate to room temperature before opening to prevent condensation. proteochem.comsangon.com
The rate of hydrolysis is highly pH-dependent, increasing significantly with rising pH. lumiprobe.comthermofisher.com For instance, the half-life of a typical NHS ester in an aqueous solution is several hours at pH 7 but can decrease to mere minutes at a pH of 8.6 or higher. lumiprobe.comthermofisher.com
| pH | Temperature | Half-life of NHS-Ester Hydrolysis |
| 7.0 | 0°C | 4 - 5 hours lumiprobe.com |
| 8.0 | 25°C | ~210 minutes researchgate.net |
| 8.5 | 25°C | ~180 minutes researchgate.net |
| 8.6 | 4°C | 10 minutes lumiprobe.com |
| 9.0 | 25°C | ~125 minutes researchgate.net |
Table 3: pH-Dependence of NHS-Ester Hydrolysis Half-life.
To mitigate the effects of hydrolysis:
Prepare Fresh: The this compound reagent should be dissolved in a suitable anhydrous solvent like DMSO or DMF immediately before use. proteochem.comthermofisher.com Stock solutions should not be prepared for long-term storage, especially in aqueous buffers. gbiosciences.com
Control pH: Maintain the reaction pH within the optimal 7.2-8.0 range to balance amine reactivity with ester stability. nih.gov
Concentration: Whenever possible, use a higher concentration of the protein to favor the labeling reaction over hydrolysis. thermofisher.com
Post-Biotinylation Processing and Purification Techniques
Following the labeling reaction, it is essential to remove any unreacted biotin reagent and its byproducts. The biotinylated protein can then be purified or used in downstream applications, such as affinity capture.
After the incubation period, the reaction should be stopped, and excess this compound must be removed. This prevents the labeling of other components in subsequent experimental steps and removes byproducts that could interfere with assays.
The reaction can be quenched by adding a small molecule with a primary amine, such as Tris or hydroxylamine, to consume any remaining active NHS esters. nih.govnih.govthermofisher.com Subsequently, the biotinylated protein is separated from the excess, unreacted reagent and the sulfo-NHS hydrolysis byproduct. apexbt.comnih.gov Standard laboratory techniques for buffer exchange are effective for this purpose:
Dialysis: Effective for larger sample volumes, allowing the small molecules (unreacted biotin, quencher, byproducts) to diffuse out while retaining the larger, biotinylated protein. proteochem.comsangon.comwindows.net
Gel Filtration/Desalting: Size-exclusion chromatography, often performed using pre-packed spin columns (e.g., Sephadex G-25), provides a rapid and efficient method for separating the labeled protein from small molecular weight contaminants. proteochem.comthermofisher.comfishersci.com
A primary application of biotinylation is the affinity purification of the labeled protein and its binding partners. This is accomplished using immobilized avidin (B1170675) or streptavidin, proteins that exhibit an exceptionally high affinity for biotin (dissociation constant, Kd ≈ 10⁻¹⁵ M). promegaconnections.comnih.gov
Binding: The biotinylated protein solution is incubated with streptavidin or avidin covalently linked to a solid support, such as agarose (B213101) or magnetic beads. sigmaaldrich.comthermofisher.com The high-affinity interaction ensures efficient capture of the biotinylated molecules from complex mixtures. nih.gov Streptavidin is often preferred over avidin due to its lack of glycosylation and a more neutral isoelectric point, which results in lower non-specific binding. thermofisher.comgbiosciences.com
Washing: After binding, the resin is washed extensively to remove non-biotinylated proteins and other contaminants that may have bound non-specifically to the support. mdpi.com
Elution: The extremely strong nature of the native streptavidin-biotin bond requires harsh, denaturing conditions for elution (e.g., 8 M guanidine-HCl at pH 1.5 or boiling in SDS-PAGE buffer), which can damage both the affinity resin and the purified protein. promegaconnections.comthermofisher.comfishersci.co.uk
The cleavable disulfide bond within the this compound spacer arm provides a significant advantage, allowing for elution under mild, non-denaturing conditions. nih.govapexbt.com By incubating the resin with a reducing agent, the disulfide bond is broken, releasing the protein from the biotin tag, which remains bound to the streptavidin resin. nih.gov
| Elution Method | Reagent/Condition | Mechanism |
| Cleavage of Disulfide Bond | 50 mM Dithiothreitol (B142953) (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) | Reduces the S-S bond in the this compound spacer arm, releasing the protein from the captured biotin tag. nih.govproteochem.comthermofisher.com |
| Competitive Elution (Monomeric Avidin) | 2-5 mM free Biotin | Competes with the biotinylated protein for binding sites on a lower-affinity monomeric avidin resin. promegaconnections.comgbiosciences.comfishersci.co.uk |
| Denaturing Elution (Standard Avidin/Streptavidin) | 8 M Guanidine-HCl, pH 1.5 | Disrupts the protein structures of both avidin/streptavidin and the target protein to force dissociation. promegaconnections.comfishersci.co.uk |
Table 4: Common Elution Strategies for Biotinylated Proteins from Affinity Resins.
The use of monomeric avidin resins, which have a significantly lower binding affinity for biotin (Kd ≈ 10⁻⁷ M), also allows for gentle elution by competition with free biotin, providing an alternative strategy for recovering intact proteins. promegaconnections.comgbiosciences.comfishersci.co.uk However, the specific design of this compound makes elution via reduction the most direct and widely used method for recovering the target molecule free of the biotin moiety. proteochem.comthermofisher.com
Quantitative Assessment of Biotin Incorporation
A critical step following protein biotinylation is the determination of the degree of labeling, often expressed as the molar ratio of biotin to protein. fishersci.iethermofisher.com This quantitative assessment is essential for ensuring consistency between experiments and for optimizing the biotinylation reaction to achieve the desired level of modification without compromising protein function. interchim.fr
Spectrophotometric Quantification Methods (e.g., HABA Assay)
One of the most common methods for quantifying biotin incorporation is the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. thermofisher.comgbiosciences.commesoscale.com This colorimetric method is based on the displacement of the HABA dye from the avidin-HABA complex by biotin. fishersci.iethermofisher.com
Principle of the HABA Assay:
The HABA dye binds to avidin, forming a complex that exhibits a characteristic absorbance at 500 nm. cosmobio.co.jpanaspec.com Biotin has a much higher affinity for avidin than HABA. cosmobio.co.jpanaspec.com When a solution containing a biotinylated protein is added to the avidin-HABA complex, the biotin displaces the HABA dye. fishersci.iethermofisher.com This displacement leads to a decrease in absorbance at 500 nm, which is directly proportional to the amount of biotin present in the sample. fishersci.iethermofisher.com By measuring the change in absorbance, the concentration of biotin can be determined. thermofisher.com
The following table outlines the general steps involved in performing a HABA assay.
| Step | Procedure (Cuvette Format) | Procedure (Microplate Format) |
|---|---|---|
| 1 | Pipette a known volume (e.g., 900 µL) of the HABA/Avidin solution into a 1 mL cuvette. thermofisher.com | Add a known volume (e.g., 180 µL) of the HABA/Avidin solution to a microplate well. thermofisher.com |
| 2 | Measure the absorbance at 500 nm (A500 HABA/Avidin). thermofisher.com | Measure the absorbance at 500 nm (A500 HABA/Avidin). thermofisher.com |
| 3 | Add a known volume (e.g., 100 µL) of the biotinylated protein sample to the cuvette and mix. thermofisher.com | Add a known volume (e.g., 20 µL) of the biotinylated protein sample to the well and mix. thermofisher.com |
| 4 | Measure the absorbance at 500 nm once the value stabilizes (A500 HABA/Avidin/Biotin Sample). thermofisher.com | Measure the absorbance at 500 nm once the value stabilizes (A500 HABA/Avidin/Biotin Sample). thermofisher.com |
| 5 | Calculate the change in absorbance (ΔA500) and use it to determine the concentration of biotin based on the Beer-Lambert law, where the extinction coefficient for the HABA/avidin complex at 500 nm is typically 34,000 M⁻¹cm⁻¹. thermofisher.comtandfonline.com |
It is crucial to first remove any free, unconjugated biotin from the labeled protein sample, for instance, through dialysis or gel filtration, to ensure accurate results. thermofisher.comgbiosciences.com
Mass Spectrometry-Based Approaches for Determining Biotinylation Stoichiometry
Mass spectrometry (MS) provides a powerful and direct method for determining the stoichiometry of protein biotinylation. creative-diagnostics.com This technique measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the precise determination of a protein's molecular weight before and after biotinylation. creative-proteomics.com The mass shift observed corresponds to the number of biotin moieties attached to the protein. acs.orgresearchgate.net
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS:
MALDI-TOF MS is a soft ionization technique well-suited for the analysis of large biomolecules like proteins. creative-proteomics.com In this method, the biotinylated protein is co-crystallized with a matrix material. A laser pulse desorbs and ionizes the protein, and its time of flight to a detector is measured, which is proportional to its m/z. creative-proteomics.com By comparing the mass spectrum of the biotinylated protein to that of the unmodified protein, the number of attached biotin groups can be calculated. nih.govnih.gov Each this compound molecule adds a specific mass to the protein.
Electrospray Ionization (ESI) MS:
Electrospray ionization mass spectrometry (ESI-MS) is another technique used for analyzing biotinylated proteins. nih.govacs.org In ESI-MS, a solution of the protein is passed through a charged capillary, creating a fine spray of charged droplets. acs.org As the solvent evaporates, the protein ions are released and can be analyzed by the mass spectrometer. ESI-MS can be coupled with liquid chromatography (LC-MS) to analyze complex mixtures of biotinylated proteins and peptides. researchgate.net The high accuracy of ESI-MS allows for the determination of the exact mass of the biotinylated protein, from which the stoichiometry of biotinylation can be deduced. core.ac.uknih.gov
The following table presents a comparison of these mass spectrometry techniques for determining biotinylation stoichiometry.
| Technique | Principle | Advantages | Considerations |
|---|---|---|---|
| MALDI-TOF MS | Measures the time of flight of laser-desorbed and ionized proteins. creative-proteomics.com | Relatively tolerant to buffers and contaminants; simple operation. creative-proteomics.com | May have lower resolution for very large proteins compared to ESI-MS. |
| ESI-MS | Generates ions from a solution by electrospray, allowing for the analysis of multiply charged ions. acs.org | High mass accuracy and resolution; easily coupled with liquid chromatography (LC) for complex samples. core.ac.uknih.gov | Less tolerant to salts and detergents in the sample. |
Applications of Nhs Ss Biotin in Advanced Biological Research
Cell Surface Proteomics and Membrane Protein Dynamics
The study of cell surface proteins is critical as they are primary mediators of cell signaling, adhesion, and transport, and represent a majority of drug targets. acs.org Biotinylation strategies using derivatives of NHS-SS-Biotin are central to isolating and analyzing these important proteins.
Sulfo-NHS-SS-Biotin is a specialized, water-soluble version of the this compound reagent. sangon.comthermofisher.com Its key feature is the addition of a sulfonate group (Sulfo), which imparts a negative charge and makes the molecule membrane-impermeable. medchemexpress.comthermofisher.com This property is crucial for selectively targeting proteins on the exterior of a living cell. thermofisher.comapexbt.com When introduced to intact cells, Sulfo-NHS-SS-Biotin reacts exclusively with primary amines (e.g., on the side chains of lysine (B10760008) residues and the N-termini of polypeptides) of proteins exposed to the extracellular space. thermofisher.comthermofisher.comyoutube.com
The reaction chemistry involves the NHS ester group, which efficiently forms stable amide bonds with deprotonated primary amines, a reaction favored at neutral to basic pH (typically pH 7-9). thermofisher.comthermofisher.com The reaction can proceed at temperatures ranging from 4°C to 37°C, with lower temperatures (4°C) often used to halt membrane trafficking and ensure only the proteins present on the surface at that moment are labeled. sangon.comthermofisher.comyoutube.com The water solubility of the sulfo- derivative is a significant advantage, as it allows the biotinylation to occur in aqueous buffers without the need for organic solvents like DMSO or DMF, which could compromise cell membrane integrity. sangon.comthermofisher.com This selective labeling of the "surfaceome" is the foundational step for its isolation and further study. nih.gov
Following the selective biotinylation of cell surface proteins, the next step is their isolation from the much more abundant intracellular proteins. youtube.com This is accomplished through affinity purification. nih.gov Cells are lysed, and the total protein extract is incubated with a solid support matrix, such as agarose (B213101) or magnetic beads, that is conjugated to streptavidin. nih.govnih.gov Streptavidin has an exceptionally high affinity for biotin (B1667282), ensuring that only the biotin-labeled cell surface proteins are captured.
After extensive washing to remove non-biotinylated intracellular proteins, the captured surface proteins can be eluted. nih.gov The cleavable disulfide bond within the spacer arm of Sulfo-NHS-SS-Biotin is critical for this step. apexbt.comthermofisher.com By incubating the beads with a reducing agent, such as dithiothreitol (B142953) (DTT) or 2-mercaptoethanol, the disulfide bond is broken, releasing the captured proteins from the biotin tag and the streptavidin matrix. thermofisher.comcephamls.comspringernature.com
This method significantly enriches the plasma membrane protein fraction, allowing for subsequent characterization by techniques like mass spectrometry. acs.orgthermofisher.com Studies have demonstrated the effectiveness of this approach, consistently outperforming other methods like crude membrane preparation or silica (B1680970) bead coating in terms of the number and purity of identified plasma membrane proteins. acs.org
Interactive Table: Comparison of Plasma Membrane Protein Enrichment Studies
| Study Focus | Cell Type | Proteins Identified (Total) | Plasma Membrane Proteins Identified | Percentage of PM Proteins | Citation |
|---|---|---|---|---|---|
| Method Comparison | THP-1 cells | 293-434 | 78-115 | 27-31% | nih.govdicp.ac.cn |
| Optimized Protocol | HAP1 cells | ~640 | 347 | 54% | acs.org |
| Metastasis Study | MDA-MB-435 | ~888 | 200 | 22.5% | glpbio.com |
| General Surfaceome | BT474 cells | 3975 | 1565 | 39.4% | dicp.ac.cn |
Note: The total number of identified proteins can vary significantly based on mass spectrometry instrumentation, data analysis pipelines, and the depth of the specific experiment.
The cleavable nature of Sulfo-NHS-SS-Biotin provides a powerful system for studying the dynamics of membrane proteins, such as endocytosis and recycling. nih.gov Researchers can measure the rate of protein internalization using a "biotin protection" assay. youtube.com
The general workflow is as follows:
Surface Labeling: Intact cells are first cooled to 4°C to inhibit membrane trafficking and then treated with Sulfo-NHS-SS-Biotin to label all surface proteins. youtube.com
Internalization Period: The cells are warmed to 37°C for a specific period, allowing endocytosis to occur. During this time, a portion of the biotinylated surface proteins are internalized into endocytic vesicles. youtube.comresearchgate.net
Stripping of Surface Biotin: The cells are cooled again, and a membrane-impermeable reducing agent like glutathione (B108866) or sodium 2-mercaptoethanesulfonate is added. nih.govresearchgate.net This agent cleaves the disulfide bond of any Sulfo-NHS-SS-Biotin that remains on the cell surface, removing the biotin tag. nih.gov
Analysis: The only proteins that remain biotinylated are those that were internalized and thus "protected" from the reducing agent. youtube.com The cells are then lysed, the protected biotinylated proteins are captured with streptavidin beads, and their quantity is measured, typically by Western blotting. nih.gov
By performing this procedure at different time points, a rate of internalization for a specific receptor or protein can be determined. nih.gov A variation of this method can also be used to measure the rate at which internalized receptors are recycled back to the plasma membrane. nih.gov
A powerful application of this technology is in comparative proteomics, where the surface protein profiles of different cell populations are compared. This approach is widely used to identify changes in protein expression associated with disease states, drug treatments, or different developmental stages. acs.org For example, researchers have used Sulfo-NHS-SS-Biotin labeling to compare the surface proteomes of metastatic and non-metastatic cancer cell lines. nih.gov By quantifying the relative abundance of thousands of proteins, this technique can pinpoint specific cell surface proteins that are upregulated or downregulated, revealing potential cancer biomarkers or therapeutic targets. nih.gov
Similarly, this method can track changes induced by genetic alterations or drug treatments. In one study, treatment of cells with tunicamycin, an inhibitor of N-glycosylation, led to a significant reduction in the abundance of N-glycoproteins identified in the surface-purified fraction, demonstrating the technique's ability to detect specific proteomic shifts. acs.org
Interactive Table: Examples of Differentially Expressed Proteins Identified via Surface Biotinylation
| Comparison | Protein | Change in Metastatic/Treated Cells | Potential Role | Citation |
|---|---|---|---|---|
| Metastatic vs. Non-Metastatic Cancer Cells | Integrin beta-1 | Upregulated | Cell Adhesion, Migration | glpbio.com |
| Metastatic vs. Non-Metastatic Cancer Cells | CD44 | Upregulated | Cell Adhesion, Signaling | nih.gov |
| PIGS Knockout vs. Wild-Type Cells | GPI-anchored proteins | Depleted | Membrane Anchoring | acs.org |
Intracellular Protein Labeling and Compartmental Analysis with Permeable this compound
In contrast to its sulfonated counterpart, the standard this compound reagent is not charged and is water-insoluble, requiring dissolution in an organic solvent like DMSO or DMF before being added to aqueous buffers. apexbt.com This lack of charge makes it membrane-permeable, allowing it to cross the plasma membrane and enter the cell's interior. cephamls.comapexbt.com
This characteristic enables the labeling of intracellular proteins within their native compartments. Once inside the cell, this compound can react with primary amines on any accessible protein, regardless of its subcellular location. This approach can be used for the general biotinylation of all proteins in a cell lysate for subsequent detection or for labeling proteins within intact cells for specific compartmental analysis, although distinguishing between specific organelles can be challenging with this method alone. The cleavable disulfide bond remains a key feature, allowing for the release of labeled proteins after capture. cephamls.comapexbt.com
Elucidation of Protein-Protein Interactions and Proximity Biotinylation
Understanding how proteins interact to form functional complexes is a central goal in biology. Biotinylation offers several strategies to probe these interactions. A straightforward approach involves purifying a "bait" protein, biotinylating it in vitro using Sulfo-NHS-SS-Biotin, and then using this labeled bait to "pull down" interacting partners from a cell lysate. nih.gov
A more advanced and powerful in-vivo strategy is proximity-dependent biotinylation, most famously represented by the BioID method. researchgate.net In this technique, a promiscuous biotin ligase enzyme, rather than a chemical reagent, is fused to a protein of interest. researchgate.net When expressed in living cells and supplied with biotin, the enzyme actively biotinylates any proteins that come into its immediate vicinity. researchgate.netresearchgate.net This allows for the identification of not only stable, direct interactors but also transient or proximal proteins that are part of a larger complex or cellular neighborhood. researchgate.net While this method does not use this compound directly, it shares the core principle of using biotin as a tag for affinity purification and has become a cornerstone for mapping protein interaction networks within a native cellular environment.
Application in Proximity Labeling Techniques (e.g., TurboID-based methods)
Proximity labeling (PL) is a powerful technique for identifying weak and transient protein-protein interactions within a cell's natural environment. nih.gov Methods like TurboID utilize an engineered biotin ligase that, when fused to a protein of interest, generates reactive biotin intermediates (biotin-AMP) to covalently label nearby proteins. sci-hub.senih.gov While TurboID itself uses biotin and ATP for this enzymatic labeling, chemical biotinylation reagents like this compound play a complementary role, particularly in control experiments and in vitro validation. sci-hub.senih.gov
Researchers may use this compound to chemically label proteins in a complex cell lysate to compare with the results from enzymatic proximity labeling. nih.gov This can help distinguish between specific proximal proteins identified by TurboID and non-specific binders. A key protocol involves using this compound to label purified protein standards or total cell lysates, which are then analyzed alongside samples from TurboID experiments. nih.gov
The cleavable nature of this compound is particularly advantageous in these contexts. After biotinylated proteins are captured on streptavidin beads, the ability to release them by cleaving the disulfide bond facilitates their subsequent identification by mass spectrometry. nih.gov This cleavability helps in distinguishing the labeled proteins from the streptavidin resin, leading to cleaner samples and more reliable data.
A comparison of features between enzymatic PL and chemical biotinylation highlights their distinct roles:
| Feature | TurboID (Enzymatic PL) | This compound (Chemical Labeling) |
| Mechanism | Fused ligase generates biotin-AMP to label proximal proteins in vivo. sci-hub.senih.gov | NHS ester reacts chemically with primary amines (e.g., lysine residues). thermofisher.com |
| Specificity | Labels proteins in close proximity to the fusion protein within a specific cellular compartment. sci-hub.se | Labels all accessible proteins with primary amines. nih.gov |
| Temporal Control | Labeling is initiated by adding excess biotin and can be performed in short time windows (e.g., 10 minutes). biorxiv.org | Reaction time is controlled by incubation period, typically 30-60 minutes. proteochem.com |
| Application | Mapping protein interactomes and subcellular proteomes in living cells. nih.gov | In vitro labeling, control experiments, and validation of protein interactions. nih.gov |
Reversible Capture of Interacting Protein Complexes
The reversible nature of this compound is one of its most powerful features, enabling the efficient capture and subsequent release of protein complexes. apexbt.com This is crucial for pull-down assays aimed at identifying binding partners that might otherwise be difficult to elute from high-affinity streptavidin beads.
The process involves several key steps:
Biotinylation : A purified "bait" protein is labeled with this compound, which covalently attaches to its primary amine groups. nih.gov
Incubation : The biotinylated bait protein is incubated with a cell lysate or a solution containing potential "prey" proteins. If an interaction occurs, a protein complex is formed.
Capture : The entire mixture is passed over a streptavidin-coated resin (e.g., magnetic beads or agarose). The high affinity between biotin and streptavidin ensures that the bait protein, along with its interacting partners, is immobilized. nih.gov
Washing : Non-specifically bound proteins are washed away, leaving the captured complexes on the resin.
Elution : To release the captured complex, a reducing agent such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) is added. thermofisher.comproteochem.com This agent cleaves the disulfide bond in the this compound linker, releasing the entire protein complex from the beads without disrupting the protein-protein interactions themselves. apexbt.comnih.gov
This reversible capture strategy is superior to non-cleavable biotin methods where harsh denaturing conditions are often required for elution, which can destroy the very interactions being studied. The gentle elution afforded by the cleavable linker preserves the integrity of the protein complexes for downstream analysis like Western blotting or mass spectrometry. apexbt.com
Immunochemical Detection and Assay Development
This compound is widely used to enhance the sensitivity and versatility of various immunochemical assays. By attaching biotin to antibodies or other proteins, researchers can leverage the high-affinity biotin-streptavidin interaction for signal amplification and detection. thermofisher.comthermofisher.cn
Biotinylation of Antibodies for Enhanced Immunoassay Sensitivity
Biotinylating antibodies is a standard technique to increase the sensitivity of immunoassays like ELISA and Western blot. nih.govdianova.com The small size of the biotin molecule (244 Da) generally ensures that its conjugation to an antibody does not interfere with the antibody's antigen-binding capability. thermofisher.cnnih.gov
In a typical sandwich immunoassay, a detection antibody is biotinylated. After this antibody binds to the captured antigen, an enzyme-conjugated streptavidin (e.g., streptavidin-HRP) is added. Since one streptavidin molecule can bind up to four biotin molecules, and multiple biotin molecules can be attached to a single antibody, this interaction creates a powerful signal amplification cascade. thermofisher.com
Research has shown that the choice of biotinylation reagent and the degree of biotin incorporation can significantly impact assay performance. nih.gov Optimizing the molar excess of this compound during the labeling reaction is critical to achieve the desired level of sensitivity. thermofisher.comthermofisher.cn For instance, studies comparing different biotinylation strategies for Single Molecule Array (Simoa) immunoassays found that optimizing the biotinylation process could improve sensitivity by over an order of magnitude. nih.gov
| Parameter | Description | Impact on Sensitivity |
| Molar Excess of Biotin | The ratio of biotin reagent to antibody during the labeling reaction. thermofisher.com | A higher degree of labeling can increase the number of streptavidin-enzyme conjugates that bind, thus amplifying the signal. nih.gov |
| Spacer Arm Length | The distance between the biotin and the antibody (24.3 Å for this compound). proteochem.comfishersci.co.uk | A longer spacer arm reduces steric hindrance, allowing for more efficient binding of the bulky streptavidin molecule. fishersci.co.uk |
| Cleavable Linker | The disulfide bond allows for removal of the biotin tag. apexbt.com | While primarily used for purification, this feature can also be exploited in specific assay designs requiring release from a surface. |
Integration in Western Blotting and ELISA Formats
This compound is seamlessly integrated into standard Western blotting and ELISA protocols. Labeled proteins or antibodies can be detected using streptavidin conjugated to a reporter enzyme, such as Horseradish Peroxidase (HRP) or Alkaline Phosphatase (AP). nih.govthermofisher.cn
In Western Blotting:
Proteins are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose). nih.gov
If detecting a biotinylated protein directly, the membrane is blocked and then incubated with streptavidin-HRP. nih.gov
If using a biotinylated secondary antibody, the membrane is first incubated with a primary antibody, followed by the biotinylated secondary antibody, and finally with streptavidin-HRP.
A chemiluminescent or colorimetric substrate is added to generate a signal where the protein is located. nih.gov
In ELISA:
An antigen is immobilized on a microplate well.
A primary antibody is added, followed by a biotinylated secondary antibody.
Streptavidin-HRP is then added, which binds to the biotinylated secondary antibody.
A chromogenic substrate is introduced, and the resulting color change is measured to quantify the antigen. thermofisher.com
The cleavable linker of this compound is especially useful in protocols where the biotinylated protein needs to be eluted from a streptavidin-coated surface for further analysis. apexbt.com
Dot Blot Analysis
Dot blot analysis is a simplified technique used to detect the presence of a protein without separating it by size. Biotinylated proteins can be easily detected using this method. thermofisher.comthermofisher.cn The procedure involves spotting a small volume of the sample containing the biotinylated protein directly onto a membrane. researchgate.net
The membrane is then blocked to prevent non-specific binding, followed by incubation with enzyme-conjugated streptavidin. After washing away unbound streptavidin, a substrate is added to produce a detectable spot. researchgate.net This method is often used as a quick preliminary test to confirm the success of a biotinylation reaction before proceeding to more complex applications like Western blotting or pull-down assays. thermofisher.com
Integration of Nhs Ss Biotin with Mass Spectrometry Based Proteomics
Characterization of Biotinylation Sites and Peptide Derivatization
The covalent modification of proteins with NHS-SS-Biotin introduces a tag that can be tracked and identified using mass spectrometry. This derivatization primarily targets accessible primary amines on proteins, predominantly the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group. thermofisher.comresearchgate.net The specificity of this reaction allows for the precise mapping of labeled sites, providing structural and topological information.
The identification of biotinylated peptides by mass spectrometry is based on detecting the specific mass shift imparted by the biotinylation reagent. nih.gov When this compound reacts with a primary amine, it adds a specific mass to the modified peptide. However, for MS analysis, the disulfide bond within the this compound linker is typically cleaved using a reducing agent like dithiothreitol (B142953) (DTT). thermofisher.com Following reduction, the resulting free sulfhydryl group is often alkylated, for instance with iodoacetamide, to prevent the disulfide bond from reforming. embopress.orgdicp.ac.cn This two-step process results in a characteristic mass remnant on the labeled lysine or N-terminus, which is readily identifiable in the mass spectrum.
For example, after reduction and alkylation with iodoacetamide, the modification leaves a carbamidomethylthio-propanoyl or thioacyl group on the peptide. dicp.ac.cn This distinct mass addition is used by search algorithms to pinpoint the exact location of the biotinylation event on the peptide sequence. dicp.ac.cn This direct detection of the modification site significantly increases the confidence in protein identification compared to methods where the tag is removed entirely. nih.govnih.gov One study identified 544 labeled sites in 222 proteins from HeLa cells using an optimized Sulfo-NHS-SS-Biotin protocol. dicp.ac.cn
| Reagent Component | Function | MS Analysis Implication | Reference |
|---|---|---|---|
| NHS Ester | Reacts with primary amines (Lysine, N-terminus) | Covalently attaches the tag to the protein. | mdpi.comapexbt.com |
| Disulfide Bond | Allows for cleavage of the tag | Enables elution of captured proteins from streptavidin beads under mild reducing conditions. | thermofisher.com |
| Biotin (B1667282) | High-affinity binding to (strept)avidin | Facilitates the enrichment of labeled proteins/peptides. | biorxiv.org |
| Reducing & Alkylating Agents (e.g., DTT & Iodoacetamide) | Cleave disulfide bond and cap the resulting thiol | Leaves a specific mass remnant on the peptide that is used for MS identification of the modification site. | embopress.orgdicp.ac.cn |
The addition of the biotin tag, even after cleavage, alters the physicochemical properties of peptides, which in turn affects their behavior during liquid chromatography (LC) and their ionization efficiency in the mass spectrometer. nih.gov Studies have shown that biotinylation increases the hydrophobicity of peptides. biorxiv.orgnih.gov This increased hydrophobicity can cause biotinylated peptides to be retained longer on reverse-phase chromatography columns, necessitating adjustments to the LC gradient to ensure their proper elution and detection. nih.govnih.gov
| Physicochemical Effect of Biotinylation | Impact on Analysis | Recommended Strategy | Reference |
|---|---|---|---|
| Increased Hydrophobicity | Longer retention time in reverse-phase LC. May lead to poor peak shape or co-elution with other hydrophobic species. | Optimize the chromatography gradient to ensure elution of more hydrophobic peptides. | nih.govnih.gov |
| Charge Reduction | Decreased charge state of peptide precursors. May result in lower peptide identification rates as MS instruments often favor higher charge states. | Include singly-charged precursors in the tandem mass spectrometry analysis settings. | nih.govnih.gov |
Analyzing lysine-rich proteins presents a challenge in proteomics because digestion with trypsin, which cleaves after lysine and arginine residues, can generate many short peptides that are difficult to analyze by mass spectrometry. nih.gov Derivatization of lysine residues with Sulfo-NHS-SS-Biotin effectively blocks tryptic cleavage at these sites. nih.gov This results in longer peptides upon digestion, which are more amenable to MS analysis and can significantly improve sequence coverage. nih.gov
This strategy is particularly useful for identifying post-translational modifications (PTMs). nih.gov PTMs often occur at low stoichiometry and require enrichment to be detected. nih.gov By using this compound, lysine-rich protein domains can be more thoroughly sequenced, increasing the likelihood of identifying PTMs within these regions. The biotin tag also allows for the enrichment of these modified peptides using streptavidin beads, further enhancing their detectability. nih.gov This approach was successfully used to identify a functionally important phosphorylation site in the 5-lipoxygenase protein for the first time by MS. nih.gov
Quantitative Proteomics using Cleavable Biotinylation Reagents
Cleavable biotinylation reagents like this compound are highly compatible with quantitative proteomics workflows, enabling the comparison of protein abundance across different samples or conditions.
This compound can be integrated with various quantitative strategies. One common approach is to couple biotinylation with metabolic labeling techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC). In this method, different cell populations are grown in media containing "light," "medium," or "heavy" isotopic forms of essential amino acids. After combining the cell populations, biotinylation is used to enrich a specific sub-proteome (e.g., cell surface proteins). The relative abundance of a protein between the different conditions can then be determined by the ratio of the heavy and light peptide signals in the mass spectrometer. embopress.org
An alternative to metabolic labeling is the use of isotopically labeled biotin tags. nih.gov In this strategy, different samples are labeled with "light" or "heavy" versions of biotin. After labeling, the samples are combined, and the biotinylated proteins or peptides are enriched. The mass difference between the isotopic tags allows for the direct quantification of relative protein abundance in the MS analysis. nih.gov This method, sometimes referred to as quantitative BioSITe, simplifies differential interactome analysis and removes the need for metabolic labeling. nih.gov
The cleavable nature of this compound is a major advantage for mass spectrometry. nih.gov The extremely strong interaction between biotin and avidin (B1170675) or streptavidin makes the elution of biotinylated molecules difficult, often requiring harsh, denaturing conditions that can interfere with subsequent MS analysis. tum.de The disulfide bond in this compound provides a simple solution: elution can be achieved under mild reducing conditions (e.g., using DTT), which efficiently releases the captured proteins or peptides while leaving the bulk of the biotin tag still attached to the streptavidin beads. thermofisher.comembopress.org
This mild elution is highly compatible with downstream enzymatic digestion and LC-MS/MS analysis. thermofisher.com Furthermore, peptide-level enrichment strategies using cleavable linkers have been shown to be superior to protein-level enrichment for increasing protein identifications and confidence. nih.gov By digesting proteins into peptides before enrichment, sample complexity is reduced, leading to a higher yield of identified biotinylated peptides in the mass spectrometer. nih.govnih.gov The use of cleavable linkers has been shown to significantly reduce the amount of co-purifying background proteins compared to on-bead digestion methods. tum.de Various studies have benchmarked different cleavable biotin tags, with acid-cleavable linkers like those with a dialkoxydiphenylsilane (DADPS) moiety showing excellent performance in terms of enrichment efficiency and identification yield. biorxiv.orgnih.gov
Comparative Analysis of Biotinylation Reagents in Academic Research
Performance Evaluation of NHS-SS-Biotin vs. Non-Cleavable Biotinylation Reagents
A primary distinction among biotinylation reagents is the presence or absence of a cleavable spacer arm. This compound features a disulfide bond within its spacer arm, which is its key functional advantage over non-cleavable analogs like NHS-Biotin. nih.govfishersci.co.uk This disulfide bridge can be easily broken using mild reducing agents such as dithiothreitol (B142953) (DTT). nih.govfishersci.co.uk
The benefit of this cleavability is most evident during the protein purification stage. The bond between biotin (B1667282) and streptavidin is one of the strongest non-covalent interactions known in nature, making the elution of biotinylated proteins from streptavidin-coated beads challenging. nih.govgbiosciences.com With non-cleavable reagents, elution often requires harsh, denaturing conditions, such as 8M guanidine-HCl at a low pH, which can irreversibly damage the protein of interest. gbiosciences.com In contrast, the cleavable disulfide bond of this compound allows the labeled protein to be released from the streptavidin resin under gentle conditions, leaving the biotin moiety attached to the beads. nih.govresearchgate.net
This approach offers several advantages for downstream analysis, particularly in mass spectrometry:
Reduced Contamination: It prevents the co-elution of streptavidin fragments, which can contaminate the sample and interfere with mass spectrometry results. nih.govresearchgate.net
Improved Sequence Coverage: On-bead digestion methods used with non-cleavable reagents can lead to limited protein sequence coverage. nih.gov Eluting the intact protein using a cleavable linker allows for more comprehensive analysis. nih.govresearchgate.net
Mitigation of Trypsin Inhibition: The modification of lysine (B10760008) residues by biotinylation can impede the digestive action of trypsin, an enzyme that cleaves at lysine and arginine. nih.govresearchgate.net The ability to remove the bulk of the biotin tag via cleavage can help mitigate this issue. researchgate.net
Research comparing cleavable and non-cleavable sulfo-NHS esters found that the cleavable version resulted in a higher percentage of successfully labeled peptides. One study observed that, on average, 88% of peptides were biotinylated using the cleavable Sulfo-NHS-SS-Biotin, compared to 76% with the non-cleavable Sulfo-NHS-Biotin. biorxiv.org
| Feature | This compound (Cleavable) | NHS-Biotin (Non-Cleavable) | Reference |
|---|---|---|---|
| Elution Condition | Mild (e.g., DTT, TCEP) | Harsh/Denaturing (e.g., 8M Guanidine-HCl) | nih.gov, gbiosciences.com |
| Streptavidin Contamination | Minimal | High risk | nih.gov, researchgate.net |
| Protein Recovery | Efficient and complete elution | Potentially incomplete | nih.gov |
| Peptide Biotinylation Efficiency | Higher (approx. 88% observed for sulfo-analog) | Lower (approx. 76% observed for sulfo-analog) | biorxiv.org |
Comparative Studies of Membrane-Permeant and Impermeant Biotinylation Reagents (e.g., this compound vs. Sulfo-NHS-SS-Biotin)
The permeability of a biotinylation reagent to the cell membrane dictates its use in either intracellular labeling or specific cell-surface labeling. This compound and its sulfonated derivative, Sulfo-NHS-SS-Biotin, provide a clear example of this functional dichotomy.
This compound is a hydrophobic molecule that is considered membrane-permeable. fishersci.co.uk It is insoluble in water and must first be dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to an aqueous reaction buffer. fishersci.co.ukapexbt.com This property allows it to cross the cell membrane and react with primary amines on both intracellular and extracellular proteins, making it suitable for labeling all proteins in a cell lysate. fishersci.co.ukapexbt.com
Sulfo-NHS-SS-Biotin , conversely, is rendered membrane-impermeant by the addition of a sulfonate (SO3-) group to the N-hydroxysuccinimide ring. nih.gov This negatively charged group increases the molecule's water solubility and prevents it from passively diffusing across the lipid bilayer of an intact cell membrane. nih.govresearchgate.net Consequently, Sulfo-NHS-SS-Biotin is the reagent of choice for selectively labeling proteins exposed on the outer surface of a cell, a crucial technique for studying the "surfaceome". nih.govnih.govfrontiersin.org
The choice between these two reagents is therefore entirely dependent on the experimental goal. While Sulfo-NHS-SS-Biotin is designed for cell-surface specificity, researchers must ensure cell membrane integrity is maintained during the labeling procedure, as compromised membranes can lead to unwanted labeling of cytoplasmic proteins. nih.gov
| Feature | This compound | Sulfo-NHS-SS-Biotin | Reference |
|---|---|---|---|
| Membrane Permeability | Permeable | Impermeable | fishersci.co.uk, nih.gov |
| Solubility | Water-insoluble (requires DMSO/DMF) | Water-soluble | apexbt.com, researchgate.net |
| Primary Application | Labeling of all proteins in a lysate; intracellular labeling | Selective labeling of cell-surface proteins | fishersci.co.uk, nih.gov |
| Key Structural Group | Standard NHS-ester | Sulfonated NHS-ester (Sulfo-NHS) | researchgate.net |
Methodological Comparisons for Plasma Membrane Protein Enrichment and Purification
Enriching plasma membrane (PM) proteins is essential for their study, as they are often of low abundance compared to cytosolic proteins. frontiersin.orgyoutube.com Biotinylation is a cornerstone chemical method for this purpose, primarily using amine-reactive or glycoprotein-specific strategies. nih.govyoutube.com
Amine-Reactive Labeling: This approach, using reagents like Sulfo-NHS-SS-Biotin, targets the abundant primary amines on the lysine residues of cell surface proteins. youtube.com It is generally a fast and high-yielding method for protein enrichment. youtube.com
Comparative studies have evaluated the efficacy of these methods. One such study analyzed the purity of PM proteins enriched using different techniques and found significant variations. Labeling with this compound yielded a modest enrichment of PM proteins (27-31% purity). nih.gov In the same study, glycoprotein-specific methods showed higher purity, with amino-oxy-biotin labeling of sialylated glycoproteins achieving 65% purity. nih.gov Another comparative analysis found that Sulfo-NHS-SS-biotinylation outperformed both aminooxy-biotinylation and a non-biotinylation method (silica bead coating), identifying 347 PM-annotated proteins, which constituted 54% of the total purified fraction. researchgate.netacs.org
However, biotinylation-based methods have inherent limitations, including the potential for incomplete labeling. nih.gov Some research suggests that label-free methods, such as sucrose (B13894) gradient ultracentrifugation, can identify a larger number of cell surface-associated proteins compared to biotinylation workflows. nih.gov In one comparison, a label-free approach identified 2,810 protein groups, whereas a lysine biotinylation method captured 968. nih.gov
| Enrichment Technique | Total Proteins Identified | PM Proteins Identified | PM Protein Purity (%) | Reference |
|---|---|---|---|---|
| Whole Cell Lysate | 930–1060 | 84–112 | 9–13% | nih.gov |
| Crude Membrane Preparation | 525–685 | 104–111 | 17–21% | nih.gov |
| This compound + Streptavidin Pulldown | 293–434 | 78–115 | 27–31% | nih.gov |
| Biocytin Hydrazide + Streptavidin Pulldown | 41–54 | Not specified | 59–85% | nih.gov |
| Amino-oxy-biotin + Streptavidin Pulldown | 120 | Not specified | 65% | nih.gov |
| Sulfo-NHS-SS-biotin + Biotin Elution | ~642 | 347 | 54% | researchgate.net, acs.org |
Challenges, Limitations, and Future Perspectives in Nhs Ss Biotin Research
Overcoming Non-Specific Biotinylation and Hydrolysis Artifacts
A significant challenge in using NHS-SS-Biotin is the potential for non-specific labeling and the generation of artifacts due to hydrolysis. Non-specific biotinylation can arise from the interaction of the biotin (B1667282) probe with unintended molecules or cellular compartments, leading to false-positive results. For instance, endogenous biotinylated proteins can bind to streptavidin beads, creating background signals that may obscure the detection of target proteins. acs.orgnih.gov
Hydrolysis of the N-hydroxysuccinimide (NHS) ester group is another major concern. thermofisher.com The NHS ester is susceptible to hydrolysis, particularly at higher pH and in dilute protein solutions, rendering the reagent inactive. thermofisher.com This can lead to inefficient labeling and variability in experimental outcomes. To mitigate these issues, several strategies have been developed.
Strategies to Minimize Non-Specific Binding and Hydrolysis:
| Strategy | Description | Key Considerations |
| Quenching | Adding a quenching reagent, such as Tris or glycine, to the reaction mixture to consume any unreacted this compound. thermofisher.com | The quenching agent should be added after the desired labeling time to avoid interfering with the primary reaction. |
| Optimizing pH | Performing the biotinylation reaction within the optimal pH range of 7-9 to balance the reactivity of primary amines and the stability of the NHS ester. thermofisher.comthermofisher.com | Higher pH increases the rate of hydrolysis, while lower pH reduces the reactivity of the primary amines. |
| Reagent Preparation | Dissolving this compound in a dry organic solvent like DMSO or DMF immediately before use to prevent premature hydrolysis. thermofisher.comgbiosciences.com | Stock solutions should not be prepared and stored for extended periods. thermofisher.comgbiosciences.com |
| Washing Steps | Implementing rigorous washing steps after biotinylation and before cell lysis to remove any unbound reagent. thermofisher.com | Insufficient washing can lead to the labeling of intracellular proteins upon cell lysis. |
| Pre-clearing | Incubating cell lysates with streptavidin beads prior to the addition of the biotinylated sample to remove endogenously biotinylated proteins and other non-specific binders. acs.org | This step is crucial for reducing background in affinity purification experiments. |
By carefully controlling reaction conditions and incorporating appropriate controls, researchers can minimize the impact of non-specific biotinylation and hydrolysis, leading to more reliable and reproducible data.
Addressing Steric Hindrance and Accessibility in Biotinylation Reactions
The efficiency of biotinylation is not only dependent on the reactivity of the NHS ester but also on the accessibility of the target primary amines on the protein surface. Steric hindrance can prevent the this compound molecule from reaching its target, leading to incomplete or biased labeling. researchgate.net The conformation of the protein, the density of surface lysine (B10760008) residues, and the presence of other interacting molecules can all influence the accessibility of potential biotinylation sites. researchgate.net
To address the issue of steric hindrance, this compound and its derivatives have been designed with spacer arms of varying lengths. thermofisher.comresearchgate.net The spacer arm connects the NHS ester to the biotin moiety, and a longer, more flexible spacer can help to overcome steric barriers, allowing the biotin to be more accessible for binding to avidin (B1170675) or streptavidin. researchgate.netnih.gov
Impact of Spacer Arm Length on Biotinylation:
| Feature | Short Spacer Arm | Long Spacer Arm (e.g., in this compound) |
| Accessibility | May be sterically hindered, leading to inefficient labeling of buried or crowded amine groups. | Reduces steric hindrance, improving the accessibility of the biotin moiety to avidin/streptavidin. thermofisher.com |
| Binding Efficiency | Can result in weaker binding to avidin or streptavidin due to steric clashes. | Facilitates stronger and more efficient binding to avidin or streptavidin. researchgate.net |
| Applications | May be suitable for labeling small, accessible proteins. | Ideal for labeling large protein complexes and cell surface proteins where accessibility can be a challenge. gbiosciences.com |
Researchers must consider the specific characteristics of their target protein and experimental system when choosing a biotinylation reagent to ensure optimal labeling efficiency and minimize biases due to steric hindrance and accessibility issues.
Development of Advanced Biotinylation Strategies for Complex Biological Systems
While the disulfide bond in this compound offers a convenient method for cleaving the biotin tag, the use of reducing agents like DTT may not be compatible with all downstream applications, particularly those involving proteins with essential disulfide bonds. This has spurred the development of a new generation of biotinylation reagents with alternative cleavable linkers. nih.govnih.gov These advanced strategies provide greater flexibility and control over the release of biotinylated molecules, expanding the utility of this technology in complex biological systems.
Types of Advanced Cleavable Linkers:
| Linker Type | Cleavage Condition | Advantages |
| Photocleavable | UV light | Allows for precise temporal and spatial control over the release of the biotin tag. nih.gov |
| Acid-cleavable | Mild acidic conditions | Provides an alternative to reducing agents and can be useful for acid-labile samples. nih.gov |
| Enzymatically cleavable | Specific proteases (e.g., TEV protease) | Offers high specificity and mild cleavage conditions. sci-hub.se |
| Dialkoxydiphenylsilane (DADPS)-based | Mild acid (e.g., formic acid) | Efficient cleavage under mild conditions, leaving a small molecular fragment on the labeled protein. acs.org |
These advanced biotinylation strategies are enabling researchers to tackle more complex biological questions, from mapping protein-protein interactions in living cells to identifying the targets of small molecule drugs.
Expanding the Utility of Cleavable Biotinylation in Systems Biology Approaches
The ability to efficiently and selectively release biotinylated proteins from streptavidin beads is a cornerstone of many systems biology approaches, particularly in the field of proteomics. nih.gov Cleavable biotinylation reagents like this compound have been instrumental in the development of techniques for identifying protein-protein interactions, mapping post-translational modifications, and profiling the cell surface proteome. nih.govnih.govmdpi.com
The mild elution conditions afforded by the cleavable linker are particularly advantageous for preserving the integrity of protein complexes and for preparing samples for analysis by mass spectrometry. nih.gov By avoiding the harsh denaturing conditions required to disrupt the biotin-streptavidin interaction, researchers can obtain a more accurate and comprehensive view of the proteome. nih.gov
Applications of Cleavable Biotinylation in Systems Biology:
| Application | Description |
| Proximity-dependent Biotinylation (e.g., BioID, TurboID) | An enzyme (biotin ligase) fused to a protein of interest biotinylates nearby proteins, which are then captured and identified. The cleavable linker facilitates the release of these proximal proteins for mass spectrometry analysis. nih.gov |
| Cell Surface Proteomics | This compound or its water-soluble analog, Sulfo-NHS-SS-Biotin, is used to label cell surface proteins. The biotinylated proteins are then enriched and identified, providing a snapshot of the cell surface proteome. thermofisher.comdicp.ac.cn |
| Post-Translational Modification (PTM) Analysis | Cleavable biotinylation can be used to enrich for proteins with specific PTMs, such as phosphorylation or ubiquitination, allowing for their identification and characterization by mass spectrometry. nih.gov |
| Interactome Mapping | By cross-linking interacting proteins and then using a cleavable biotin probe to capture the complexes, researchers can identify direct and indirect protein-protein interactions on a global scale. |
As mass spectrometry technology continues to advance in sensitivity and resolution, the demand for sophisticated and efficient methods for sample preparation, such as those enabled by cleavable biotinylation, will only continue to grow. The future of this compound and its more advanced counterparts lies in their integration into multi-faceted systems biology workflows to unravel the complex molecular networks that govern cellular function.
Q & A
Q. What experimental parameters optimize NHS-SS-Biotin labeling efficiency for cell surface proteins?
- Methodological Answer : Optimal labeling requires precise control of pH (8.0–8.5), temperature (4°C initial incubation to minimize internalization, followed by 37°C for dynamic trafficking studies), and molar excess of reagent (typically 20-fold molar excess over target protein). Use phosphate-buffered saline (PBS) for reagent solubility and avoid amine-containing media to prevent competition . Post-labeling, validate efficiency via streptavidin-agarose pulldown and immunoblotting against housekeeping proteins (e.g., Na+/K+ ATPase) as loading controls .
Q. How do researchers distinguish between cell surface and intracellular protein labeling using this compound?
- Methodological Answer : this compound’s membrane impermeability ensures selective labeling of surface-exposed lysine residues. To confirm specificity:
- Perform labeling at 4°C to inhibit endocytosis.
- Include a non-permeable quenching agent (e.g., glycine) post-labeling to neutralize unreacted biotin.
- Compare labeled proteins before and after cell lysis using streptavidin-HRP blotting . Contamination by intracellular proteins suggests compromised membrane integrity or suboptimal washing steps .
Q. What are the critical controls for validating biotinylation experiments?
- Methodological Answer : Essential controls include:
- Negative control : Omit this compound to confirm streptavidin-binding specificity.
- Competition control : Pre-incubate with excess free biotin to block streptavidin binding.
- Loading control : Use antibodies against constitutively surface-localized proteins (e.g., transferrin receptor) . For quantitative studies, normalize biotinylated protein levels to total protein via bicinchoninic acid (BCA) assay .
Advanced Research Questions
Q. How can contradictory data arise from this compound-based trafficking studies, and how are they resolved?
- Methodological Answer : Discrepancies often stem from:
- Variable labeling efficiency : Optimize reagent concentration (2–5 mM) and incubation time (30–60 minutes) based on cell density and protein turnover rates .
- pH sensitivity : NHS esters hydrolyze rapidly at pH > 8.5; use fresh buffers and monitor pH stability during labeling .
- Dynamic trafficking artifacts : Combine pulse-chase labeling with reversible disulfide cleavage (e.g., using DTT or TCEP) to track protein internalization over time .
Q. What strategies enable integration of this compound labeling with mass spectrometry (MS) for proteomic studies?
- Methodological Answer :
- Streptavidin enrichment : Use high-capacity streptavidin beads to capture biotinylated proteins, followed by on-bead trypsin digestion for MS compatibility .
- Disulfide cleavage : Introduce a reducing step (e.g., 50 mM DTT) to elute proteins while preserving MS-friendly conditions .
- Contaminant removal : Pre-clear lysates with non-functionalized beads to reduce non-specific binding. Validate MS data with orthogonal methods like flow cytometry or immunofluorescence .
Q. How do solubility differences between this compound and its sulfonated analog (Sulfo-NHS-SS-Biotin) impact experimental design?
- Methodological Answer :
- This compound : Requires organic solvents (e.g., DMSO) for solubilization, which may affect cell viability. Use at ≤1% (v/v) final solvent concentration .
- Sulfo-NHS-SS-Biotin : Water-soluble due to sulfonate groups, enabling direct use in aqueous buffers without organic solvents. Preferred for live-cell labeling to minimize toxicity .
- Critical consideration : Verify membrane impermeability post-labeling, as solvent traces may alter membrane integrity .
Q. What statistical frameworks address variability in quantitative biotinylation assays?
- Methodological Answer :
- Normalization : Express biotinylated protein levels as a ratio to total surface protein (e.g., via surface biotinylation followed by total protein staining) .
- Replicate design : Perform ≥3 independent experiments with technical triplicates to account for batch effects.
- Error analysis : Use ANOVA or mixed-effects models to distinguish biological variability from technical noise . Report p-values with confidence intervals for robustness .
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